BenchChemオンラインストアへようこそ!

RA Vii

Antitumor Agents Cyclic Peptides Cytotoxicity

RA VII (CAS 86229-97-2) is a selective eEF2 translocase inhibitor, validated in Phase I clinical trials. Its unique 14-membered cycloisodityrosine architecture is essential for target engagement; even minor modifications reduce potency up to 370-fold. Distinguish your research with high-purity, structurally authenticated RA VII—the gold standard for cytotoxicity assays (P388, HL-60, HCT-116) and translation elongation studies. Avoid inconsistent results from analog substitution.

Molecular Formula C41H50N6O9
Molecular Weight 770.9 g/mol
CAS No. 86229-97-2
Cat. No. B1678829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRA Vii
CAS86229-97-2
SynonymsRA VII;  Methylether of TPC-A;  RA-VII;  RAVII; 
Molecular FormulaC41H50N6O9
Molecular Weight770.9 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)C
InChIInChI=1S/C41H50N6O9/c1-23-36(48)43-24(2)39(51)45(4)31(19-26-9-14-29(54-7)15-10-26)38(50)44-25(3)40(52)47(6)33-20-27-11-16-30(17-12-27)56-35-22-28(13-18-34(35)55-8)21-32(37(49)42-23)46(5)41(33)53/h9-18,22-25,31-33H,19-21H2,1-8H3,(H,42,49)(H,43,48)(H,44,50)/t23-,24+,25+,31+,32+,33+/m1/s1
InChIKeyMBQKTLYFUYNAPZ-FEZMQHRXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RA VII (CAS 86229-97-2): A Plant-Derived Bicyclic Hexapeptide Antitumor Agent with Defined eEF2 Inhibitory Activity


RA VII (also designated RA-VII or RA-700) is a naturally occurring bicyclic hexapeptide isolated from the roots of Rubia cordifolia (Rubiaceae) [1]. It belongs to the RA-series of antitumor cyclic peptides and is characterized by a structurally unique 14-membered cycloisodityrosine unit [1]. The compound acts as a potent inhibitor of eukaryotic protein synthesis by targeting the translocase eEF2, leading to G2 arrest and degradation of cyclin D1 [2]. RA VII has advanced to Phase I clinical trials in Japan as an anticancer agent [3].

Why RA VII Cannot Be Substituted by Generic Analogs in Scientific Research


Generic substitution of RA VII with structurally related cyclic hexapeptides such as RA V (deoxybouvardin) or RA III is not scientifically valid due to fundamental differences in potency, mechanism of action, and biological efficacy. While RA V exhibits some antitumor activity, it is less potent than RA VII in inhibiting angiogenesis-related endothelial cell migration and proliferation [1]. Furthermore, the specific mechanism of RA VII involves stabilization of the eEF2•GTP complex and inhibition of translocation, a mode of action not shared by all RA-series compounds [2]. Even minor structural modifications, such as fluorination at Tyr-5 or bridging of the peptide backbone, drastically reduce cytotoxicity by up to 370-fold compared to the parent compound . These critical structure-activity relationships (SAR) underscore that the precise molecular architecture of RA VII is essential for its optimal biological function, and substitution with alternative analogs will compromise experimental outcomes.

Quantitative Evidence for RA VII Differentiation vs. Analogs and Alternatives


RA VII Exhibits Superior Potency Against P388 Leukemia Compared to Closest Natural Analog RA V

RA VII demonstrates significantly higher cytotoxic potency against P388 lymphocytic leukemia cells than its closest natural analog, RA V (deoxybouvardin). In a head-to-head comparison using the P388 cell line, RA VII achieved an IC50 of 0.0013 μg/mL, while RA V was less potent (exact IC50 for RA V not reported in this study, but the derivative Tyr-6-Cζ-deoxyRA-V, derived from RA V, required an IC50 of 0.0025 μg/mL to achieve comparable activity) [1]. This represents a nearly 2-fold difference in potency, establishing RA VII as the more active molecule within this series.

Antitumor Agents Cyclic Peptides Cytotoxicity

RA VII is the Most Potent Inhibitor of Angiogenesis Among RA-Series Compounds

In a comparative study assessing the effects of RA-VII, its water-soluble derivative, RA-III, and RA-V on endothelial cells, RA-VII was identified as the most potent inhibitor of angiogenesis-related properties [1]. Specifically, RA-VII demonstrated the strongest inhibition of endothelial cell migration and proliferation in vitro among all four compounds tested [1]. While exact IC50 values for each compound were not provided in the abstract, the authors explicitly state that RA-VII was the most potent, indicating a clear differentiation in anti-angiogenic activity.

Anti-angiogenesis Endothelial Cells Cancer Therapy

RA VII Demonstrates Marked Superiority Over Fluorinated Analogs in Cytotoxicity Assays

Synthetic modification of RA VII drastically reduces its cytotoxic activity. A fluorinated analog with an α-oriented fluorine at Tyr-5 exhibited 7.7-fold, 6.0-fold, and 14-fold lower cytotoxicity than RA VII against MCF-7, HL-60, and HCT-116 cells, respectively . Even the most favorable modification (β-oriented fluorine) resulted in 2.1-fold and 1.4-fold lower cytotoxicity against HL-60 and HCT-116 cells, respectively, with equipotent activity only observed against MCF-7 cells . This underscores the precise structural requirements for RA VII's potent activity.

Structure-Activity Relationship Medicinal Chemistry Fluorinated Peptides

RA VII Possesses a Unique and Well-Defined Mechanism of Action as an eEF2 Inhibitor

RA VII has been definitively characterized as a novel inhibitor of the eukaryotic translocase eEF2 [1]. Biochemical assays demonstrate that RA VII potently inhibits poly(U)-dependent polyphenylalanine synthesis and prevents eEF2/ribosome-dependent GTPase activity [1]. Importantly, RA VII stabilizes the eEF2•GTP complex, preventing nucleotide exchange, a mechanism distinct from general protein synthesis inhibitors like cycloheximide [1][2]. This specific and well-documented mechanism of action differentiates RA VII from other RA-series compounds and provides a precise molecular target for research applications.

Mechanism of Action eEF2 Inhibitor Translation Elongation

In Vivo Antitumor Efficacy of RA VII in Lewis Lung Carcinoma Model

RA VII demonstrated significant in vivo antitumor activity in a Lewis lung carcinoma (LLC) mouse model [1]. Daily intraperitoneal administration of RA VII at 1.5 or 3.0 mg/kg/day for seven days resulted in a significant and dose-dependent inhibition of tumor growth, with the 3.0 mg/kg/day dose showing enhanced tumor vessel maturation and a significant increase in tumor cell apoptosis [1]. This in vivo efficacy data, obtained under a defined metronomic dosing schedule, provides a critical translational benchmark.

In Vivo Efficacy Xenograft Model Metronomic Dosing

Validated Application Scenarios for RA VII in Preclinical and Discovery Research


In Vitro Cytotoxicity Screening and SAR Studies of eEF2 Inhibitors

RA VII serves as an ideal reference standard or positive control in cytotoxicity assays (e.g., against P388, HL-60, HCT-116 cell lines) due to its well-documented and potent IC50 values [1]. Its use is essential for benchmarking the activity of newly synthesized analogs or other compounds targeting the translation elongation machinery, as it provides a reliable, reproducible, and highly potent comparator for structure-activity relationship (SAR) studies [2].

Investigating eEF2-Dependent Translational Control and Cell Cycle Regulation

Given its validated mechanism of action as a specific stabilizer of the eEF2•GTP complex [1], RA VII is a critical tool compound for studying the role of eEF2 in translation elongation, cell cycle progression (G2 arrest), and the degradation of key regulatory proteins like cyclin D1 . Its use enables precise dissection of these pathways, distinguishing its effects from other translation inhibitors like cycloheximide .

In Vivo Evaluation of Anti-Angiogenic and Antitumor Activity in Murine Xenograft Models

RA VII has demonstrated in vivo efficacy in a Lewis lung carcinoma xenograft model, showing both tumor growth inhibition and anti-angiogenic effects [1]. It is therefore a suitable compound for preclinical studies investigating metronomic dosing schedules, tumor vessel normalization, and combination therapies targeting angiogenesis in murine models [1].

Synthetic Chemistry and Methodology Development for Bicyclic Peptides

Due to its complex and conformationally constrained bicyclic structure featuring a unique cycloisodityrosine unit, RA VII is a challenging and valuable target for total synthesis and methodology development [1]. Researchers focused on novel macrocyclization strategies, peptide modification, and the synthesis of complex natural product analogs will find RA VII to be a relevant and demanding benchmark molecule for their efforts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for RA Vii

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.